Zyzzyanone D Zyzzyanone D Zyzzyanone D is a natural product found in Zyzzya fuliginosa with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1855585
InChI: InChI=1S/C20H17N3O4/c1-23(10-24)7-6-12-8-21-17-15(12)19(26)16-14(9-22-18(16)20(17)27)11-2-4-13(25)5-3-11/h2-5,8-10,21-22,25H,6-7H2,1H3
SMILES:
Molecular Formula: C20H17N3O4
Molecular Weight: 363.4 g/mol

Zyzzyanone D

CAS No.:

Cat. No.: VC1855585

Molecular Formula: C20H17N3O4

Molecular Weight: 363.4 g/mol

* For research use only. Not for human or veterinary use.

Zyzzyanone D -

Specification

Molecular Formula C20H17N3O4
Molecular Weight 363.4 g/mol
IUPAC Name N-[2-[3-(4-hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl]-N-methylformamide
Standard InChI InChI=1S/C20H17N3O4/c1-23(10-24)7-6-12-8-21-17-15(12)19(26)16-14(9-22-18(16)20(17)27)11-2-4-13(25)5-3-11/h2-5,8-10,21-22,25H,6-7H2,1H3
Standard InChI Key OBNMCBPRQYXKOU-UHFFFAOYSA-N
Canonical SMILES CN(CCC1=CNC2=C1C(=O)C3=C(C2=O)NC=C3C4=CC=C(C=C4)O)C=O

Introduction

Chemical Structure and Identification

Molecular Structure

Zyzzyanone D is characterized by its bispyrroloquinone ring system with a hydroxyphenyl substituent. The compound features a complex polycyclic structure with multiple nitrogen atoms and carbonyl groups, contributing to its unique chemical properties and potential biological activities .

Molecular Properties

The key molecular properties of Zyzzyanone D are summarized in the following table:

PropertyValue
Molecular FormulaC20H17N3O4
Molecular Weight363.4 g/mol
IUPAC NameN-[2-[3-(4-hydroxyphenyl)-4,8-dioxo-1,7-dihydropyrrolo[3,2-f]indol-5-yl]ethyl]-N-methylformamide
SMILES NotationO=CN(CCc1c[nH]c2c1c(=O)c1c(c[nH]c1c2=O)c1ccc(cc1)O)C
Standard InChIKeyOBNMCBPRQYXKOU-UHFFFAOYSA-N

The structure contains a 4-hydroxyphenyl group attached to a pyrrolo[3,2-f]indole core with two carbonyl groups, along with an N-methylformamide substituent .

Chemical Identifiers

Zyzzyanone D is cataloged in various chemical databases with the following identifiers:

DatabaseIdentifier
PubChem CID11717517
ChEMBL IDCHEMBL463287
Natural Product ID (NPASS)NPC269270
CAS Registry Number866363-61-3
Metabolomics Workbench ID136250
WikidataQ105189084

These identifiers facilitate cross-referencing across different chemical and biological databases, enhancing research accessibility .

Source and Natural Occurrence

Biological Source

Zyzzyanone D has been reported exclusively from the marine sponge Zyzzya fuliginosa, which belongs to the phylum Porifera. This sponge is known to produce various bioactive compounds with potential pharmaceutical applications .

Geographical Distribution

Zyzzya fuliginosa has been reported from various locations in the Indo-Pacific region. Multiple collections have been documented, including specimens from Pohnpei (Micronesia), highlighting the widespread yet specific distribution of this sponge species in tropical marine environments .

Related Compounds

Zyzzyanone D belongs to a family of compounds that includes Zyzzyanones A, B, and C. These compounds share structural similarities with variations in their substituents. The zyzzyanone family represents a distinct class of marine alkaloids with the characteristic bispyrroloquinone core structure .

Physicochemical Properties

Physical Properties

The physicochemical properties of Zyzzyanone D provide insights into its potential behavior in biological systems:

PropertyValue
Molecular Weight363.12 g/mol
Volume362.037 ų
Topological Polar Surface Area (TPSA)112.58 Ų
Number of Rotatable Bonds4
Number of Hydrogen Bond Acceptors7
Number of Hydrogen Bond Donors5
Number of Rings4
Number of Heavy Atoms7

Lipophilicity and Solubility Parameters

The lipophilicity and solubility parameters of Zyzzyanone D are critical for understanding its pharmacokinetic behavior:

PropertyValue
LogP3.959
LogD2.488
LogS-4.858
Synthetic Accessibility Score3.38
Fsp30.05
QED Drug-Likeness Score0.282

The LogP value of 3.959 indicates moderate lipophilicity, suggesting potential for membrane permeability. The LogS value indicates limited water solubility, which may impact bioavailability in aqueous environments .

Drug-Likeness Assessment

Zyzzyanone D has been evaluated against various pharmaceutical industry rules that assess drug-likeness:

RuleAssessment
Lipinski Rule-of-5Accepted
Pfizer RuleAccepted
GSK RuleAccepted
Golden Triangle RuleAccepted
Chelating Alert0
PAINS Alert0

These assessments suggest that Zyzzyanone D possesses properties compatible with potential drug development, although the relatively low QED drug-likeness score (0.282) indicates some structural features that may be less optimal for drug development .

Pharmacokinetic Properties

Absorption and Distribution

Predicted pharmacokinetic properties of Zyzzyanone D provide insights into its potential behavior in biological systems:

PropertyValue
Caco-2 Permeability-5.232
MDCK Permeability3.36 × 10⁻⁶
P-glycoprotein Inhibitor0.0
P-glycoprotein Substrate0.153 (4.42%)
Human Intestinal Absorption (HIA)0.031
20% Bioavailability (F20%)0.905
30% Bioavailability (F30%)0.978
Blood-Brain Barrier Penetration (BBB)0.014
Plasma Protein Binding (PPB)95.55%
Volume Distribution (VD)0.975

The low predicted human intestinal absorption (0.031) suggests limited oral bioavailability, while the high plasma protein binding (95.55%) indicates strong association with plasma proteins, potentially limiting the free drug concentration available for biological activity .

Metabolism and Excretion

Predicted metabolic and excretion properties:

PropertyValue
CYP1A2 Inhibitor0.958
CYP1A2 Substrate0.644
CYP2C19 Inhibitor0.691
CYP2C19 Substrate0.048
CYP2C9 Inhibitor0.848
CYP2C9 Substrate0.976
CYP2D6 Inhibitor0.834
CYP2D6 Substrate0.887
CYP3A4 Inhibitor0.261
CYP3A4 Substrate0.108
Clearance (CL)6.049
Half-life (T1/2)0.84

The high probability values for being a substrate of CYP2C9 (0.976) and CYP2D6 (0.887) suggest potential metabolism by these enzymes. The short predicted half-life (0.84) indicates rapid elimination, which could impact dosing frequency if developed as a therapeutic agent .

Biological Activity

Toxicity Profile

Predicted toxicity parameters provide preliminary safety assessments:

Toxicity ParameterProbability Value
hERG Blockers0.048
Human Hepatotoxicity (H-HT)0.325
Drug-induced Liver Injury (DILI)0.97
AMES Toxicity0.261
Rat Oral Acute Toxicity0.942
Maximum Recommended Daily Dose0.608
Skin Sensitization0.683
Carcinogenicity0.195
Eye Corrosion0.003
Eye Irritation0.03
Respiratory Toxicity0.179

The high probability value for drug-induced liver injury (0.97) and rat oral acute toxicity (0.942) raise potential safety concerns that would need to be addressed in any therapeutic development. The low probability for hERG channel blocking (0.048) is favorable, suggesting limited cardiac toxicity risk .

Chemical Synthesis

Total Synthesis

The first total synthesis of Zyzzyanone D was reported along with its related compounds (Zyzzyanones A-C). The synthesis began from a 6-benzylamino indole-4,7-quinone derivative and involved 6-7 steps .

Key Synthetic Approach

The key step in the synthesis involves the construction of a pyrrole ring using a manganese(III) acetate [Mn(OAc)3] mediated oxidative free radical cyclization reaction. This reaction utilized a 6-benzylamino indole-4,7-quinone derivative with 4-benzyloxyphenyl acetaldehyde diethyl acetal in acetonitrile (CH3CN) .

Final Steps

The final steps in the synthesis of Zyzzyanone D involved the removal of protective groups by treatment with palladium black in the presence of ammonium formate (HCOONH4) in ethanol under reflux conditions. This approach yielded Zyzzyanone D with 58% yield. The spectral data of the synthetic compound matched exactly with the values reported for the natural product, confirming the successful synthesis .

Structure-Activity Relationships

Structural Features Contributing to Activity

The key structural features that may contribute to the biological activity of Zyzzyanone D include:

  • The bispyrroloquinone core structure, which provides a rigid scaffold

  • The hydroxyphenyl substituent, which may participate in hydrogen bonding interactions

  • The N-methylformamide group, which adds additional hydrogen bonding capabilities

These features collectively contribute to the compound's ability to interact with biological targets, although the specific mechanisms remain to be elucidated .

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